Perfluorodecanoic acid

Description

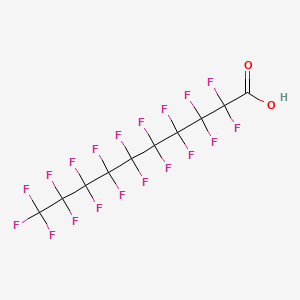

This compound is a fluoroalkanoic acid that is perfluorinated decanoic acid. It has a role as a xenobiotic and an environmental contaminant. It is functionally related to a decanoic acid.

This compound (PFDA) is a perfluoroalkyl acid (PFAA). PFAAs have been frequently detected in both the environment and in plants fish and animals. It is a breakdown product of stain- and grease-proof coatings on food packaging, couches, carpets. Like many PFAAs, it is persistent and bioaccumulative. PFAAs are thought to be endocrine disruptors. Many are known toxicants and carcinogens. PFAAs have been used in the manufacture of such prominent consumer goods as Teflon and Gore-Tex.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIUEQPBYFRTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF19O2, C9F19COOH | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoro-n-decanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031860 | |

| Record name | Perfluorodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perfluorodecanoic acid is a liquid. (NTP, 1992), Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS] | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluorodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

424 °F at 740 mmHg (NTP, 1992) | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.707 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

-0.99 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | PFDA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

335-76-2 | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluorodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecafluorodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XW2B8Q9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171 to 174 °F (NTP, 1992) | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Perfluorodecanoic Acid: A Comprehensive Physicochemical and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Perfluorodecanoic acid (PFDA), a fully fluorinated carboxylic acid, is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Due to its widespread industrial use and exceptional persistence in the environment, PFDA has garnered significant attention from the scientific community. This technical guide provides an in-depth overview of the physicochemical properties of PFDA, detailed experimental methodologies for their determination, and an exploration of its known interactions with key biological signaling pathways.

Physicochemical Properties of this compound

The unique chemical structure of PFDA, characterized by a ten-carbon backbone fully substituted with fluorine atoms and a terminal carboxylic acid group, imparts distinct physicochemical properties. These properties govern its environmental fate, transport, and biological interactions. A summary of key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀HF₁₉O₂ | [1] |

| Molecular Weight | 514.08 g/mol | [1] |

| Melting Point | 77 - 81 °C | [1] |

| Boiling Point | 218 °C | [1] |

| Vapor Pressure | 1.0 x 10⁻³ mmHg at 25°C (estimated) | [2] |

| Water Solubility | 2.69 g/L at 25°C | [3] |

| pKa | ~0.4 - 3.8 | [3][4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.15 - 5.3 | [3][5] |

| Appearance | White crystalline solid | [6] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, and dimethylformamide (DMF) | [2][7] |

Table 1: Summary of Physicochemical Properties of this compound

Experimental Protocols for Property Determination

Accurate determination of the physicochemical properties of PFDA is crucial for understanding its behavior. The following sections outline detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. The capillary method is a widely used and reliable technique.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of PFDA using the capillary method.

Detailed Protocol:

-

Sample Preparation: A small amount of PFDA is finely ground to ensure uniform heat distribution. The powdered sample is then packed into a thin-walled capillary tube to a height of 2-3 mm. The open end of the capillary is sealed.[1][2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[8]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the final melting point. The melting range provides an indication of the sample's purity.[8]

Boiling Point Determination (Thiele Tube Method)

For high-boiling liquids like PFDA, the Thiele tube method offers a convenient and accurate way to determine the boiling point.

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of PFDA using the Thiele tube method.

Detailed Protocol:

-

Sample Preparation: A small amount of PFDA is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and suspended in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating.[9]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube expands and escapes, followed by the vapor of the liquid, forming a continuous stream of bubbles.[10]

-

Observation and Recording: The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[9]

Water Solubility Determination (OECD TG 105 - Flask Method)

Given PFDA's water solubility is greater than 10⁻² g/L, the Flask Method as described in OECD Guideline 105 is appropriate.[11]

Workflow for Water Solubility Determination

Caption: Workflow for determining the water solubility of PFDA using the OECD TG 105 Flask Method.

Detailed Protocol:

-

Equilibration: An excess amount of PFDA is added to a known volume of water in a flask. The mixture is then agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

Phase Separation: After equilibration, the mixture is allowed to stand to allow for the separation of undissolved PFDA.

-

Sampling and Analysis: A sample of the aqueous phase is carefully taken, ensuring no solid particles are included. This is often achieved by centrifugation or filtration. The concentration of PFDA in the aqueous sample is then determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[10]

-

Confirmation of Equilibrium: The process is repeated with different equilibration times to ensure that the measured concentration is constant and represents the true water solubility.

Biological Signaling Pathways Affected by this compound

PFDA is known to exert a range of toxicological effects by interacting with and disrupting several key biological signaling pathways.

Inhibition of Peroxisomal β-Oxidation

Peroxisomal β-oxidation is a critical metabolic pathway for the breakdown of very long-chain fatty acids. PFDA has been shown to inhibit this process.

Signaling Pathway of PFDA-Induced Inhibition of Peroxisomal β-Oxidation

Caption: PFDA non-competitively inhibits key enzymes in the peroxisomal β-oxidation pathway, leading to an accumulation of lipids.

PFDA acts as a non-competitive inhibitor of two key enzymes in the peroxisomal β-oxidation pathway: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[1] This inhibition disrupts the breakdown of very long-chain fatty acids, leading to their accumulation and contributing to hepatic steatosis (fatty liver).[12]

Induction of DNA Damage and Interference with DNA Repair

PFDA has been shown to induce DNA double-strand breaks and interfere with the DNA repair process, specifically homologous recombination.

Signaling Pathway of PFDA-Induced DNA Damage and Repair Inhibition

Caption: PFDA induces DNA double-strand breaks and promotes the nuclear accumulation of cGAS, which in turn inhibits homologous recombination repair, leading to genomic instability.

Studies have demonstrated that PFDA exposure can lead to the formation of DNA double-strand breaks.[13] Furthermore, PFDA promotes the accumulation of cyclic GMP-AMP synthase (cGAS) in the nucleus. Nuclear cGAS has been shown to inhibit homologous recombination, a major pathway for repairing double-strand breaks, by physically blocking the recruitment of repair proteins to the site of damage.[13][14] This interference with DNA repair can lead to genomic instability and an increased risk of mutagenesis.

Disruption of Toll-like Receptor (TLR) Signaling

Toll-like receptors are a class of proteins that play a crucial role in the innate immune system. PFDA has been found to interact with and disrupt TLR signaling.

Signaling Pathway of PFDA-Induced Disruption of Toll-like Receptor Signaling

Caption: PFDA can bind to Toll-like receptors, leading to the activation of downstream signaling pathways such as the MyD88-dependent pathway, culminating in an inflammatory response.

Molecular docking studies suggest that PFDA can bind to the Toll/interleukin-1 receptor (TIR) domain of TLRs, such as TLR2 and TLR4.[15] This interaction can lead to the recruitment of adaptor proteins like MyD88, initiating a signaling cascade that results in the activation of transcription factors such as NF-κB.[16][17] The activation of NF-κB, in turn, drives the expression of pro-inflammatory cytokines, contributing to an inflammatory response.[16]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with methodologies for their experimental determination. Furthermore, it has elucidated the mechanisms by which PFDA interacts with and disrupts key biological signaling pathways, including peroxisomal β-oxidation, DNA damage repair, and Toll-like receptor signaling. This information is critical for researchers, scientists, and drug development professionals in understanding the potential toxicological implications of PFDA and in developing strategies to mitigate its adverse effects. The provided experimental protocols and pathway diagrams serve as valuable resources for further investigation into the complex interactions of this persistent environmental contaminant.

References

- 1. This compound noncompetitively inhibits the peroxisomal enzymes enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]

- 4. rivm.nl [rivm.nl]

- 5. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 6. scranton.edu [scranton.edu]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. This compound (PFDA) increases oxidative stress through inhibition of mitochondrial β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Perfluoro-n-decanoic acid: induction of peroxisomal beta-oxidation by a fatty acid with dioxin-like toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Chromatin-bound cGAS is an inhibitor of DNA repair and hence accelerates genome destabilization and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unveiling the molecular interactions between bisphenol A and the cell surface Toll-like receptors: Implications for immune health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity [frontiersin.org]

- 17. researchgate.net [researchgate.net]

Perfluorodecanoic Acid: A Technical Chronicle of Discovery, Application, and Biological Interaction

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecanoic acid (PFDA) is a fully fluorinated carboxylic acid, a member of the broad class of per- and polyfluoroalkyl substances (PFAS). These synthetic compounds are characterized by a carbon chain in which all hydrogen atoms have been replaced by fluorine atoms, granting them unique properties such as exceptional stability and resistance to heat, oil, stains, and water.[1] This technical guide provides a comprehensive historical timeline of PFDA, from the broader discovery of PFAS to its specific applications and the evolving understanding of its biological effects. The document includes detailed summaries of toxicological data, experimental protocols for key studies, and visualizations of relevant signaling pathways to serve as a valuable resource for the scientific community.

Historical Timeline

1930s: The Dawn of Fluorocarbon Chemistry The journey of PFAS began in the late 1930s with the discovery of polytetrafluoroethylene (PTFE), famously known as Teflon. This discovery marked the dawn of a new era in polymer science and opened the door to the synthesis of a vast array of fluorinated compounds.[2]

1940s-1950s: The Rise of Commercial Production Following World War II, the 1950s saw the commencement of large-scale commercial production of various PFAS compounds.[2] Two primary manufacturing processes were developed and are still in use today: electrochemical fluorination (ECF) and fluorotelomerization.[2] These methods enabled the synthesis of a wide range of perfluoroalkyl acids (PFAAs), including long-chain variants like PFDA.

Mid-20th Century to Present: Widespread Application The unique properties of PFDA led to its use in a variety of industrial and consumer products. Its application as a fluorosurfactant has been pivotal in the manufacturing of stain and grease-proof coatings for furniture, packaging, and carpets.[1] PFDA has also been identified in outdoor textiles, ski wax, cosmetics, and medical equipment.[1]

Late 20th Century to Present: Growing Health Concerns and Regulation By the latter half of the 20th century, concerns about the environmental persistence and potential health effects of PFAS began to emerge. Due to its high resistance to degradation, PFDA is now recognized as a persistent, bioaccumulative, and toxic (PBT) substance.[1] Numerous studies have highlighted its potential to promote tumor growth and cause other adverse health effects.[1] This has led to increased scrutiny and regulatory actions, such as the 2020 California bill that banned the intentional use of PFDA in cosmetics.[1]

Quantitative Toxicological Data

Toxicological studies have been crucial in understanding the potential hazards associated with PFDA exposure. The following tables summarize key quantitative data from a 28-day oral gavage study in Sprague Dawley rats conducted by the National Toxicology Program (NTP).

Table 1: Selected Serum Chemistry and Hematology Changes in Male Sprague Dawley Rats after 28-Day Oral Exposure to PFDA

| Parameter | Doses (mg/kg/day) | 0 (Control) | 0.156 | 0.313 | 0.625 | 1.25 | 2.5 |

| Alanine Aminotransferase (U/L) | 45.4 ± 10.1 | 50.1 ± 11.2 | 55.2 ± 13.5 | 68.3 ± 15.1 | 85.6 ± 20.3 | 102.1 ± 25.4 | |

| Aspartate Aminotransferase (U/L) | 102.3 ± 15.7 | 110.5 ± 18.2 | 118.9 ± 21.4 | 135.7 ± 25.8 | 158.4 ± 30.1 | 189.2 ± 35.7 | |

| Total Bilirubin (mg/dL) | 0.21 ± 0.05 | 0.23 ± 0.06 | 0.25 ± 0.07 | 0.29 ± 0.08 | 0.35 ± 0.09 | 0.42 ± 0.11 | |

| Hemoglobin (g/dL) | 15.1 ± 0.8 | 14.8 ± 0.9 | 14.5 ± 1.0 | 13.9 ± 1.1 | 13.2 ± 1.2 | 12.5 ± 1.3 | |

| Hematocrit (%) | 45.2 ± 2.4 | 44.3 ± 2.7 | 43.1 ± 3.0 | 41.2 ± 3.3 | 39.1 ± 3.5 | 36.8 ± 3.8 | |

| Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation. |

Table 2: Organ Weight Changes in Male Sprague Dawley Rats after 28-Day Oral Exposure to PFDA

| Organ | Doses (mg/kg/day) | 0 (Control) | 0.156 | 0.313 | 0.625 | 1.25 | 2.5 |

| Liver Weight (g) | 12.5 ± 1.1 | 13.8 ± 1.3 | 15.2 ± 1.5 | 17.8 ± 1.9 | 20.5 ± 2.2 | 23.1 ± 2.5 | |

| Relative Liver Weight (% of body weight) | 3.5 ± 0.3 | 3.8 ± 0.4 | 4.2 ± 0.5 | 4.9 ± 0.6 | 5.7 ± 0.7 | 6.4 ± 0.8 | |

| Spleen Weight (g) | 0.78 ± 0.09 | 0.75 ± 0.10 | 0.71 ± 0.11 | 0.65 ± 0.12 | 0.58 ± 0.13 | 0.51 ± 0.14 | |

| Relative Spleen Weight (% of body weight) | 0.22 ± 0.03 | 0.21 ± 0.03 | 0.20 ± 0.03 | 0.18 ± 0.04 | 0.16 ± 0.04 | 0.14 ± 0.04 | |

| *Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation. |

Key Experimental Protocols

28-Day Oral Gavage Toxicity Study in Sprague Dawley Rats (NTP Protocol)

-

Test Animals: Male and female Sprague Dawley (Hsd:Sprague Dawley SD) rats, approximately 6 to 7 weeks old at the start of the study.

-

Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle. They have access to standard chow and water ad libitum.

-

Dose Formulation: this compound is administered by gavage in a vehicle of deionized water with 2% Tween® 80. Dose concentrations are prepared to deliver 0, 0.156, 0.313, 0.625, 1.25, and 2.5 mg/kg/day.

-

Administration: Doses are administered once daily for 28 consecutive days.

-

Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly. Body weights are recorded at the start of the study and weekly thereafter.

-

Clinical Pathology: At the end of the 28-day period, blood is collected for hematology and serum chemistry analysis.

-

Necropsy and Histopathology: A complete necropsy is performed on all animals. Organs are weighed, and tissues are collected and preserved for histopathological examination.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Assay

-

Cell Line: COS-1 (African green monkey kidney fibroblast-like) cells are commonly used.

-

Plasmids:

-

An expression vector for the ligand-binding domain of human or mouse PPARα fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

A β-galactosidase expression vector for transfection efficiency normalization.

-

-

Transfection: Cells are seeded in multi-well plates and co-transfected with the three plasmids using a suitable transfection reagent (e.g., lipofectamine).

-

Treatment: After a 24-hour incubation period post-transfection, the cells are treated with various concentrations of PFDA or a positive control (e.g., WY-14643).

-

Luciferase Assay: Following a 24-hour treatment period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity to account for variations in transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the activation of PPARα.

NLRP3 Inflammasome Activation Assay (General Protocol)

While a specific protocol for PFDA-induced NLRP3 inflammasome activation was not found in the reviewed literature, a general two-signal protocol is commonly used to study inflammasome activation by various stimuli.

-

Cell Line: Human monocytic THP-1 cells or primary bone marrow-derived macrophages (BMDMs).

-

Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), for several hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Activation (Signal 2): Following priming, the cells are treated with the substance of interest (in this hypothetical case, PFDA) or a known NLRP3 activator (e.g., nigericin, ATP).

-

Measurement of Inflammasome Activation:

-

IL-1β Secretion: The concentration of mature IL-1β in the cell culture supernatant is measured by ELISA.

-

Caspase-1 Activity: The activity of caspase-1 in the cell lysate or supernatant is measured using a specific substrate.

-

ASC Speck Formation: The formation of ASC specks, a hallmark of inflammasome activation, can be visualized by immunofluorescence microscopy.

-

Pyroptosis: Cell death via pyroptosis can be quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant.

-

Signaling Pathways

PFDA and PPARα Signaling Pathway

PFDA is a known activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.[1]

Hypothesized PFDA-Induced NLRP3 Inflammasome Activation

Based on general mechanisms of NLRP3 inflammasome activation, a hypothesized pathway for PFDA's involvement is presented below. Further research is required to validate this specific pathway for PFDA.

Conclusion

The history of this compound is intertwined with the broader narrative of PFAS development, marked by its utility in numerous applications and subsequent recognition as a persistent environmental contaminant with significant health implications. The toxicological data clearly indicate adverse effects on the liver and hematological system in animal models. Mechanistically, PFDA is a confirmed activator of PPARα, a pathway central to its effects on lipid metabolism. While its role in activating the NLRP3 inflammasome is an area of active investigation, it represents a plausible mechanism for inducing inflammatory responses. This technical guide provides a foundational resource for researchers, consolidating historical context, quantitative toxicological data, key experimental methodologies, and an overview of the pertinent signaling pathways. Further research is essential to fully elucidate the specific historical milestones of PFDA and to detail its interactions with complex cellular signaling networks.

References

A Technical Guide to the Environmental Distribution and Fate of Perfluorodecanoic Acid (PFDA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorodecanoic acid (PFDA), a long-chain per- and polyfluoroalkyl substance (PFAS), is a synthetic chemical of significant environmental concern.[1][2] Its unique chemical properties, derived from the strength of the carbon-fluorine bond, make it highly resistant to heat, oil, and water.[1] These characteristics have led to its use in a wide array of industrial and consumer products, including stain- and grease-proof coatings for food packaging, furniture, and carpets.[1][2][3] However, the chemical stability that makes PFDA useful also renders it extremely persistent in the environment.[2][3][4] PFDA is resistant to hydrolysis, photolysis, and biodegradation, leading to its global distribution and accumulation in various environmental matrices and biota, including humans.[1][2][4][5] This guide provides a comprehensive overview of the environmental distribution of PFDA, its fate and transport mechanisms, and the standard analytical protocols used for its detection.

Chemical Properties and Sources

PFDA (C₁₀HF₁₉O₂) is a perfluoroalkyl carboxylic acid (PFCA) with a ten-carbon chain.[1] Its structure, characterized by a fully fluorinated hydrophobic tail and a hydrophilic carboxylate head group, makes it a powerful surfactant.[6] The carbon-fluorine bonds are exceptionally strong, making the molecule chemically inert and resistant to typical environmental degradation processes.[1][7]

Primary sources of PFDA in the environment include:

-

Industrial Sites: Direct releases from manufacturing facilities that produce or use PFDA.[8]

-

Aqueous Film-Forming Foams (AFFF): Use of AFFF for fire suppression at military bases, airports, and fire training areas is a major source of PFAS contamination.[4][9]

-

Wastewater Treatment Plants (WWTPs): WWTPs receive PFAS from industrial and domestic sources and can release them into the environment through effluent and biosolids.[8]

-

Landfills: Disposal of PFDA-containing consumer and industrial products in landfills can lead to leachate contamination of soil and groundwater.[8]

-

Precursor Transformation: Polyfluorinated substances used in commercial products can degrade or biotransform in the environment to form terminal, persistent PFAAs like PFDA.[7][10][11]

Environmental Distribution

PFDA's persistence has led to its detection in environmental compartments across the globe, from industrial zones to remote polar regions.[4][5] It is found in air, water, soil, sediment, and a wide range of living organisms.

Atmospheric Distribution

While PFDA itself has a low vapor pressure, it can be transported long distances in the atmosphere.[7][8] This occurs through the atmospheric transport of precursor compounds that subsequently degrade to PFDA or by the association of PFDA with particulate matter.[4][8] Atmospheric deposition, through both wet (rain, snow) and dry processes, is a significant pathway for the contamination of soil and surface waters in remote areas.[8]

Distribution in Aquatic Systems

PFDA enters aquatic systems through direct industrial discharges, WWTP effluent, runoff from contaminated land, and atmospheric deposition.[6] Due to its high water solubility and persistence, it can be transported over long distances in rivers and ocean currents.

Distribution in Soil and Sediment

Soil contamination primarily occurs from the land application of contaminated biosolids, use of AFFF, and atmospheric deposition.[12] PFDA can leach from soil into groundwater, serving as a long-term source of water contamination.[12] In aquatic environments, PFDA partitions from the water column to sediment. Sorption to sediment is influenced by factors like organic carbon content and mineralogy, with longer-chain PFCAs like PFDA showing a greater tendency to adsorb than shorter-chain compounds.[7][13]

Bioaccumulation and Biota Distribution

PFDA is readily taken up by plants and animals from contaminated water, soil, or food.[1] It has been detected in a wide variety of wildlife, including fish, birds, and marine mammals, as well as in human blood and tissues worldwide.[5][9] Its tendency to bind to proteins in the blood and liver contributes to its bioaccumulative nature.

Quantitative Environmental Concentrations

The following tables summarize reported concentrations of PFDA in various environmental media. These values can vary widely based on proximity to contamination sources.

Table 1: PFDA Concentrations in Water

| Water Source | Concentration Range (ng/L) | Location Context |

|---|---|---|

| River Water | 0.04 - 83.1 (Total PFAS) | General river basin |

| Drinking Water | Detectable levels found | Various |

Note: Data from a study in the Jucar River, Spain, represents a range for multiple PFAS, highlighting the presence of these compounds in aquatic systems.[14] PFDA is frequently one of the specific compounds detected in such monitoring.

Table 2: PFDA Concentrations in Soil & Sediment

| Matrix | Concentration Range | Location Context |

|---|---|---|

| Soil (Background) | <0.001 - 237 µg/kg (Total PFAS) | Global, no known sources |

| Sediment | 0.22 - 11.5 ng/g | River basin |

Note: Background soil concentrations represent a wide range for total PFAS, with PFDA being a common congener.[12] Sediment data is from the Jucar River, Spain.[14]

Table 3: PFDA Concentrations in Biota

| Organism | Matrix | Concentration Range | Location Context |

|---|---|---|---|

| Humans | Blood Serum | Geometric Mean: 0.245 ng/mL | CDC Biomonitoring |

| Fish | Tissue | 0.63 - 274 µg/kg | River basin |

Note: Human data is from CDC biomonitoring studies.[5] Fish data is from the Jucar River, Spain.[14]

Environmental Fate and Transport

The fate of PFDA is governed by its extreme persistence and its ability to move between environmental compartments.

Persistence and Degradation

PFDA is considered a "terminal" compound because it is highly resistant to environmental degradation.[11]

-

Biodegradation: PFDA does not undergo significant microbial degradation under typical environmental conditions.[1][15]

-

Photolysis & Hydrolysis: The C-F bond is not susceptible to breaking down via natural photolytic or hydrolytic processes.[2][3] As a result, PFDA persists in the environment for exceptionally long periods. Many polyfluorinated "precursor" compounds, however, can be transformed through biotic and abiotic processes into persistent PFAAs like PFDA.[10][16]

Environmental Transport

Transport occurs primarily through two pathways:

-

Atmospheric Transport: Volatile precursors are transported globally in the atmosphere and subsequently degrade, depositing PFDA in remote locations.[8]

-

Aquatic Transport: PFDA's solubility in water allows it to travel with surface water currents and groundwater plumes, moving far from the original source of contamination.[11][13]

The diagram below illustrates the interconnected pathways of PFDA's release, transport, and eventual fate in the environment.

Caption: Environmental fate and transport pathways of PFDA from sources to sinks.

Experimental Protocols for Environmental Analysis

The detection of PFDA at trace levels (ng/L or ng/g) requires highly sensitive and specific analytical methods. The standard approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

Sample Collection and Handling

Cross-contamination is a major challenge in PFAS analysis due to their widespread use in laboratory materials.[19]

-

Containers: Use high-density polyethylene (HDPE) or polypropylene containers verified by the laboratory to be PFAS-free.[20] Avoid any materials containing Teflon™ or other fluoropolymers.

-

Field Blanks: A field reagent blank (laboratory-verified PFAS-free water) should be collected at each site to check for contamination during the sampling process.[20]

-

Preservation: Samples are typically cooled to ≤6 °C and stored in the dark. Chemical preservation is generally not required for PFAAs.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of SPE is to isolate and concentrate PFAS from the sample matrix (e.g., water, soil extract) while removing interfering substances.

-

Cartridge Conditioning: An SPE cartridge, often with a weak anion exchange (WAX) sorbent, is conditioned with a sequence of solvents like methanol and deionized water.

-

Sample Loading: The water sample (typically 250-500 mL) is passed through the conditioned cartridge. PFDA and other anionic PFAS are retained on the sorbent.

-

Washing: The cartridge is washed with a weak solvent (e.g., an acetate buffer) to remove co-extracted interferences.

-

Elution: The target analytes (PFDA) are eluted from the cartridge using a small volume of a stronger, basic solvent, typically methanolic ammonium hydroxide.[19]

-

Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for PFAS quantification.

-

Chromatography (LC): The concentrated extract is injected into a liquid chromatograph. The compounds are separated on a C18 or similar analytical column.

-

Ionization: The separated compounds enter the mass spectrometer and are ionized, typically using electrospray ionization (ESI) in negative mode.

-

Mass Spectrometry (MS/MS): The instrument operates in Multiple Reaction Monitoring (MRM) mode. It selectively monitors for a specific precursor ion (the molecular ion of PFDA) and its characteristic product ions, providing high selectivity and sensitivity for quantification. U.S. EPA Methods 537.1 and 533 are standard protocols for analyzing PFAS in drinking water.[18]

The following diagram outlines the typical analytical workflow.

Caption: A generalized workflow for the analysis of PFDA in environmental samples.

Conclusion

This compound is a persistent, bioaccumulative, and globally distributed environmental contaminant.[1][5] Its resistance to degradation means that it will remain in the environment for the foreseeable future, posing long-term risks to ecosystems and human health. Understanding its distribution, fate, and transport pathways is critical for developing effective risk assessment strategies, monitoring programs, and remediation technologies. The analytical methods outlined in this guide provide the necessary tools for accurately quantifying PFDA in various environmental media, which is the foundation for managing the challenges posed by this and other PFAS compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. IRIS Toxicological Review of this compound (PFDA) and Related Salts (Public Comment and External Review Draft) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 3. Toxicological Review of this compound (PFDA) and Related Salts (Interagency Science Discussion Draft, 2024) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 4. OVERVIEW OF BACKGROUND INFORMATION AND ASSESSMENT METHODS - IRIS Toxicological Review of this compound (PFDA) and Related Salts CASRN 335-76-2 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ewg.org [ewg.org]

- 6. Review of Source and Transportation Pathways of Perfluorinated Compounds Through the Air - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. nccoast.org [nccoast.org]

- 9. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, this compound, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. PFAS Transport and Fate - Enviro Wiki [enviro.wiki]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. documents.dps.ny.gov [documents.dps.ny.gov]

- 14. researchgate.net [researchgate.net]

- 15. Challenges and Current Status of the Biological Treatment of PFAS-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bacterial transformation of per- and poly-fluoroalkyl substances: a review for the field of bioremediation - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00031A [pubs.rsc.org]

- 17. www2.mst.dk [www2.mst.dk]

- 18. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]

- 19. cem.de [cem.de]

- 20. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

Degradation Pathways of Perfluorodecanoic Acid (PFDA) in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorodecanoic acid (PFDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), is a persistent environmental contaminant characterized by its exceptional chemical stability. This technical guide provides an in-depth analysis of the current understanding of PFDA degradation pathways in the environment. Due to its resistance to natural biotic and abiotic degradation processes, this document focuses on advanced treatment technologies that have demonstrated efficacy in breaking down PFDA. These include sonolysis, photocatalysis, reductive degradation using UV/sulfite, electrochemical oxidation, and cold atmospheric plasma. This guide summarizes quantitative degradation data, details experimental protocols for key cited studies, and provides visualizations of degradation pathways and experimental workflows to support researchers and professionals in the fields of environmental science and drug development.

Introduction

This compound (PFDA) is a synthetic chemical that has been used in a variety of industrial and consumer products. Its chemical structure, characterized by a ten-carbon fluorinated chain and a carboxylic acid head group, imparts high stability and resistance to heat, water, and oil. However, these same properties contribute to its persistence in the environment, bioaccumulation in organisms, and potential for adverse health effects. Natural degradation of PFDA in the environment is extremely limited due to the strength of the carbon-fluorine bond. Consequently, research has focused on developing advanced degradation technologies capable of breaking down this recalcitrant compound. This guide synthesizes the current scientific literature on the degradation pathways of PFDA, with a focus on providing practical, in-depth information for the scientific community.

Abiotic Degradation Pathways

Advanced oxidation and reduction processes have shown the most promise for the degradation of PFDA. These technologies generate highly reactive species that can initiate the breakdown of the perfluorinated chain.

Sonochemical Degradation

Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation in an aqueous solution. The collapse of these cavitation bubbles creates localized hotspots with extreme temperatures and pressures, leading to the pyrolysis of PFDA at the bubble-water interface.

Quantitative Data:

| Treatment Method | Initial PFDA Concentration | pH | Duration (minutes) | Degradation Efficiency (%) | Reference |

| Sonolysis (in a mixture of 13 PFAS) | Not Specified | 10.01 | 120 | > 85 | [1] |

Experimental Protocol: Sonolysis of a PFAS Mixture

-

Apparatus: A high-frequency ultrasonic reactor.

-

Sample Preparation: An aqueous solution containing a mixture of 13 perfluoroalkyl substances (PFAS), including this compound (PFDA), was prepared in deionized water.

-

Procedure: The pH of the solution was adjusted to 10.01. The solution was then subjected to ultrasonic irradiation for 120 minutes at room temperature. The power density applied was 252 W/L.

-

Analysis: The concentrations of PFDA and other PFAS were determined before and after the treatment using liquid chromatography-mass spectrometry (LC-MS/MS).

Logical Relationship: Sonolysis of PFDA

Caption: Workflow for the sonochemical degradation of PFDA.

Photocatalytic Degradation

Photocatalysis involves the use of a semiconductor material (photocatalyst) that, upon irradiation with light of a suitable wavelength, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals, which can attack and degrade PFDA.

Quantitative Data:

| Treatment Method | Matrix | Duration (hours) | Degradation Efficiency (%) | Reference |

| Photocatalysis | Landfill Leachate | 24 | > 80 | [2] |

Experimental Protocol: Photocatalytic Degradation of PFDA in Landfill Leachate

-

Apparatus: A photocatalytic reactor equipped with a UV light source.

-

Photocatalyst: Titanium dioxide (TiO2) nanoparticles.

-

Sample Preparation: Raw landfill leachate containing PFDA was used.

-

Procedure: TiO2 nanoparticles were suspended in the landfill leachate. The suspension was then irradiated with UV light for 24 hours under continuous stirring.

-

Analysis: The concentration of PFDA in the leachate was measured before and after the photocatalytic treatment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: Photocatalysis of PFDA

Caption: Experimental workflow for the photocatalytic degradation of PFDA.

Reductive Degradation by UV/Sulfite

The UV/sulfite process generates hydrated electrons (e⁻aq), which are powerful reducing agents. These electrons can effectively attack the PFDA molecule, leading to a stepwise degradation through the sequential removal of CF2 units.

Degradation Pathway:

The degradation of PFDA in the UV/sulfite system proceeds through a series of shorter-chain perfluorocarboxylic acids. The primary mechanism involves the removal of a CF2 group, leading to the formation of perfluorononanoic acid (PFNA), followed by perfluorooctanoic acid (PFOA), and so on.

Experimental Protocol: Reductive Degradation of PFDA using UV/Sulfite

-

Apparatus: A UV photoreactor equipped with a low-pressure mercury lamp.

-

Reagents: Sodium sulfite (Na2SO3).

-

Sample Preparation: An aqueous solution of PFDA was prepared in deoxygenated water.

-

Procedure: The pH of the PFDA solution was adjusted to the desired value, and sodium sulfite was added. The solution was then irradiated with UV light. The reaction was carried out under a nitrogen atmosphere to prevent the scavenging of hydrated electrons by oxygen. Samples were collected at different time intervals for analysis.[3]

-

Analysis: The concentrations of PFDA and its degradation products (shorter-chain PFCAs) were determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Signaling Pathway: Reductive Degradation of PFDA

Caption: Stepwise reductive degradation pathway of PFDA.

Electrochemical Oxidation

Electrochemical oxidation employs an anode with a high oxygen evolution potential to generate hydroxyl radicals (•OH) or to facilitate direct electron transfer from the PFDA molecule. This process can lead to the complete mineralization of PFDA to fluoride ions, carbon dioxide, and water. While specific quantitative data for PFDA is limited, studies on other long-chain PFCAs suggest that PFDA would undergo a similar degradation pathway involving the sequential removal of CF2 units.[4]

Cold Atmospheric Plasma

Cold atmospheric plasma generates a variety of reactive species, including electrons, ions, and radicals, at near room temperature. These species can effectively degrade PFDA in aqueous solutions. Similar to electrochemical oxidation, the degradation is expected to proceed through the stepwise shortening of the perfluoroalkyl chain.

Biotic Degradation Pathways

Microbial degradation of perfluorinated compounds like PFDA is generally considered to be very slow to non-existent under typical environmental conditions. The high strength of the C-F bond makes it difficult for microbial enzymes to break down the molecule. While some studies have shown the biotransformation of polyfluorinated substances (which contain C-H bonds), the complete mineralization of perfluorinated compounds such as PFDA by microorganisms has not been well-documented.

Analytical Methodologies

The analysis of PFDA and its degradation products is critical for understanding the efficacy of different treatment technologies. The primary analytical technique employed is:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of PFAS, including PFDA and its shorter-chain degradation products. It offers high sensitivity and selectivity, allowing for the detection of these compounds at very low concentrations in complex environmental matrices.

Conclusion

This compound is a highly persistent environmental pollutant that is resistant to natural degradation. Advanced treatment technologies, including sonolysis, photocatalysis, and reductive degradation by UV/sulfite, have demonstrated significant potential for the breakdown of PFDA. The primary degradation pathway for PFDA in these advanced processes involves the stepwise removal of CF2 units, leading to the formation of shorter-chain perfluorocarboxylic acids. While promising, further research is needed to optimize these technologies for large-scale application and to fully elucidate the degradation mechanisms and potential formation of byproducts for all treatment methods. The continued development of effective degradation strategies is crucial for mitigating the environmental risks associated with PFDA and other persistent PFAS compounds.

References

Toxicological Profile of Perfluorodecanoic Acid (PFDA) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorodecanoic acid (PFDA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent and bioaccumulative compound with demonstrated toxicity in various animal models. This technical guide provides a comprehensive overview of the toxicological profile of PFDA, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. Key findings indicate that PFDA exposure can lead to hepatotoxicity, immunotoxicity, developmental and reproductive effects, and potential carcinogenicity. The data presented herein are intended to support researchers, scientists, and drug development professionals in understanding the potential risks associated with PFDA exposure and to inform future research and risk assessment strategies.

Introduction

This compound (PFDA) is a fully fluorinated carboxylic acid characterized by a ten-carbon chain. Its chemical stability and surfactant properties have led to its use in various industrial and consumer products. However, its resistance to degradation results in environmental persistence and accumulation in biological systems, including humans and wildlife.[1] This document synthesizes the current state of knowledge on the toxicological effects of PFDA observed in animal studies, providing a detailed resource for the scientific community.

Acute, Sub-chronic, and Chronic Toxicity

Acute Toxicity

Acute exposure to high doses of PFDA has been shown to induce significant toxicity and mortality in rodent models.

Experimental Protocol: Acute Oral Toxicity Study in Rats

-

Animal Model: Fischer 344 rats.[2]

-

Administration: Single oral gavage.[3]

-

Dose Levels: 20 mg/kg and 50 mg/kg.[2]

-

Duration: Observations up to 30 days post-dosing.[2]

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology.[4]

Diagram: General Workflow for an Acute Toxicity Study

Caption: Workflow for a typical acute toxicity study.

Sub-chronic and Chronic Toxicity

Repeated exposure to PFDA over more extended periods reveals a broader range of toxicological effects, particularly targeting the liver.

Experimental Protocol: 28-Day Oral Toxicity Study in Rats

-

Dose Levels: 0, 0.125, 0.25, 0.5, 1.0, and 2.0 mg/kg/day.[3][5]

-

Endpoints: Clinical observations, body and organ weights, hematology, clinical chemistry, and histopathology of major organs.[6]

Table 1: Summary of Sub-chronic Toxicity of PFDA in Rats

| Species/Strain | Route | Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |

| Sprague Dawley Rats | Gavage | 28 days | 0, 0.156, 0.312, 0.625, 1.25, 2.5 | Decreased body weight, increased liver weight, hepatocellular hypertrophy, decreased serum total thyroxine (T4). | [6][7] |

| Harlan Sprague-Dawley Rats | Gavage | 28 days | 0, 0.125, 0.25, 0.5, 1.0, 2.0 | Treatment-related hepatocyte necrosis and hepatomegaly at ≥0.5 mg/kg/day. Decreased phagocytosis by liver macrophages at ≥0.25 mg/kg/day. | [3][5][8] |

Developmental and Reproductive Toxicity

PFDA has been shown to adversely affect reproductive health and fetal development in animal models.[9]

Experimental Protocol: Developmental Toxicity Study in Mice

-

Animal Model: C57BL/6N mice.[2]

-

Administration: Oral gavage to pregnant dams during gestation.

-

Dose Levels: Varied across studies, often in the range of 1-10 mg/kg/day.

-

Endpoints: Maternal toxicity (body weight, clinical signs), reproductive outcomes (number of implantations, resorptions, live fetuses), and fetal development (fetal weight, external, visceral, and skeletal malformations).[10][11]

Table 2: Summary of Developmental and Reproductive Toxicity of PFDA

| Species/Strain | Route | Exposure Period | Dose Levels (mg/kg/day) | Key Findings | Reference |

| C57BL/6N Mice | Gavage | Gestation Days | Not specified | PFDA is considered a developmental toxicant. | [2] |

| Rats | Gavage | Pre-mating, Gestation, Lactation | 40, 200, 1000 | Decreased corpora lutea, implantations, and live pups at 1000 mg/kg/day. Decreased pup birth weight and postnatal body weight gain at 1000 mg/kg/day. NOAEL for reproductive/developmental toxicity was 200 mg/kg/day. | [12] |

Immunotoxicity

A significant body of evidence points to the immunotoxic potential of PFDA, affecting both innate and adaptive immunity.[3][5][8]

Experimental Protocol: Immunotoxicity Study in Mice

-

Dose Levels: 0, 0.3125, 0.625, 1.25, 2.5, and 5.0 mg/kg/week.[3][5]

-

Endpoints: Spleen and thymus weights, immune cell populations in spleen and bone marrow, innate, humoral, and cell-mediated immunity assays (e.g., natural killer cell activity, T-cell dependent antibody response), and host resistance to infection (e.g., Influenza virus).[3][5]

Table 3: Summary of Immunotoxicity of PFDA in Animal Models

| Species/Strain | Route | Duration | Dose Levels | Key Findings | Reference |

| B6C3F1/N Mice | Gavage | 4 weeks | 0-5.0 mg/kg/week | Splenic atrophy at 5.0 mg/kg/week. Decreased total spleen cells, Ig+ and NK+ cells at 5.0 mg/kg/week. Decreased splenic CD3+, CD4+, CD8+, and Mac3+ cells at ≥1.25 mg/kg/week. | [3][5][8] |

| Fischer 344 Rats | Injection | Single dose | 20, 50 mg/kg | Decreased KLH-specific IgG2a production 8 days post-treatment. Non-significant decrease in DTH response. Elevated NK cell activity 30 days post-treatment, potentially related to anorexia. | [2] |

| Zebrafish | Aqueous | - | - | PFDA induced immunosuppression, apoptosis, and inflammation, weakening the ability to defend against pathogenic infection. | [13][14][15] |

Carcinogenicity

The carcinogenic potential of PFDA is not yet fully elucidated, and information from long-term animal bioassays is limited. However, related PFAS compounds have been classified as carcinogenic or possibly carcinogenic to humans.[16]

The International Agency for Research on Cancer (IARC) has classified the related compound perfluorooctanoic acid (PFOA) as "carcinogenic to humans" (Group 1) and perfluorooctane sulfonic acid (PFOS) as "possibly carcinogenic to humans" (Group 2B).[17][18][19] While a definitive classification for PFDA is pending, its structural similarity to these compounds raises concerns.

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of PFDA are thought to be mediated through various molecular mechanisms, including the activation of nuclear receptors and interference with cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PFDA has been shown to activate PPARα, a nuclear receptor that plays a key role in lipid metabolism.[1] This activation is a proposed mechanism for the observed hepatotoxicity, including hepatomegaly and peroxisome proliferation.[1]

Toll-like Receptor (TLR) Signaling Pathway

In zebrafish models, PFDA-induced immunotoxicity has been linked to the dysregulation of the Toll-like receptor (TLR) signaling pathway.[13][14][15][20] This pathway is crucial for the innate immune response to pathogens. PFDA exposure appears to disrupt this pathway, leading to immunosuppression.[13][14][15]

Diagram: PFDA-Induced Disruption of TLR Signaling

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Immunotoxic and Hepatotoxic Effects of Perfluoro-n-decanoic acid (PFDA) on Female Harlan Sprague-Dawley Rats and B6C3F1/N Mice When Administered by Oral Gavage for 28 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and this compound) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cot.food.gov.uk [cot.food.gov.uk]

- 8. Immunotoxic and hepatotoxic effects of perfluoro-n-decanoic acid (PFDA) on female Harlan Sprague-Dawley rats and B6C3F1/N mice when administered by oral gavage for 28 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reproductive and Developmental Health Effects of PFAS on Animal Models: A Review of Current Literature – The Aggie Transcript [aggietranscript.faculty.ucdavis.edu]

- 10. fda.gov [fda.gov]

- 11. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]

- 12. Repeated dose and reproductive/developmental toxicity of perfluorooctadecanoic acid in rats [jstage.jst.go.jp]

- 13. This compound (PFDA) disrupts immune regulation via the toll-like receptor signaling pathway in zebrafish | U.S. Geological Survey [usgs.gov]

- 14. This compound (PFDA) disrupts immune regulation via the toll-like receptor signaling pathway in zebrafish [pubs.usgs.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. PFOA, PFOS, and Related PFAS Chemicals | American Cancer Society [cancer.org]

- 18. pfascentral.org [pfascentral.org]

- 19. youtube.com [youtube.com]

- 20. pubs.acs.org [pubs.acs.org]

Perfluorodecanoic Acid: A Deep Dive into its Effects on Fatty Acid and Cholesterol Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Perfluorodecanoic acid (PFDA), a persistent and toxic perfluoroalkyl substance (PFAS), has been shown to exert significant and complex effects on lipid metabolism. While initially hypothesized to increase the synthesis of fatty acids and cholesterol, leading to its observed hepatotoxic effects, research reveals a more nuanced mechanism. This technical guide synthesizes the current understanding of PFDA's impact on fatty acid and cholesterol biosynthesis, providing a comprehensive overview of its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate them. The primary audience for this document includes researchers in toxicology and metabolic diseases, as well as professionals in drug development who may encounter compounds with similar mechanisms of action.

Core Mechanisms of Action

This compound disrupts lipid homeostasis through a multi-faceted approach, primarily involving the activation of nuclear receptors and inflammatory pathways, which in turn modulate the expression and activity of key enzymes in fatty acid and cholesterol metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PFDA is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in regulating lipid metabolism.[1][2][3] Activation of PPARα by PFDA initiates a signaling cascade that primarily promotes fatty acid oxidation.[3] However, this activation also has downstream consequences for lipid synthesis and transport. In rodent models, PFDA-induced PPARα activation is associated with the induction of enzymes involved in β- and ω-oxidation of fatty acids, such as Cyp4a14 and acyl-CoA oxidase.[2][3]

NLRP3 Inflammasome and SREBP1 Pathway

In contrast to the in vivo findings of decreased lipid synthesis, in vitro studies have demonstrated that PFDA can promote the accumulation of triglycerides in hepatocytes and adipocytes.[1][4] This effect is mediated through the activation of the NLRP3 inflammasome, a key component of the innate immune system.[1][4] Activation of the NLRP3 inflammasome leads to the induction of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a master transcriptional regulator of lipogenesis.[4] SREBP1, in turn, upregulates the expression of crucial lipogenic genes, including fatty acid synthase (FAS), hydroxymethylglutaryl-CoA synthase (HMGCS), and stearoyl-CoA desaturase 1 (SCD1).[1][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nrf2- and PPAR alpha-mediated regulation of hepatic Mrp transporters after exposure to perfluorooctanoic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nrf2- and PPARα-Mediated Regulation of Hepatic Mrp Transporters after Exposure to Perfluorooctanoic Acid and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

An In-depth Technical Guide to the Assessment of Perfluorodecanoic Acid (PFDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current methodologies used in the assessment of Perfluorodecanoic acid (PFDA), a long-chain per- and polyfluoroalkyl substance (PFAS). Given its persistence, bioaccumulative potential, and association with various adverse health effects, robust and reliable assessment methods are crucial for understanding its toxicological profile and ensuring human and environmental safety. This document details analytical techniques for detection and quantification, in vitro and in vivo toxicological assessment protocols, and the key signaling pathways implicated in PFDA-induced toxicity.

Analytical Assessment of PFDA

The accurate quantification of PFDA in various matrices is fundamental to exposure and toxicity assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS, including PFDA, due to its high sensitivity and selectivity.[1][2]

Sample Preparation

Effective sample preparation is critical to isolate PFDA from complex matrices and minimize interferences. The specific protocol varies depending on the sample type.

Table 1: Summary of Sample Preparation Techniques for PFDA Analysis

| Matrix | Preparation Steps | Key Considerations |

| Water (Drinking, Surface, Groundwater) | 1. Sample collection in polypropylene bottles. 2. Fortification with isotopically labeled internal standards. 3. Solid Phase Extraction (SPE) using weak anion exchange (WAX) cartridges. 4. Elution with a basic methanolic solution. 5. Concentration of the eluate. | Avoid glass containers and any materials containing fluoropolymers to prevent contamination. EPA Method 1633 provides detailed guidance.[3][4] |

| Biological Matrices (Serum, Plasma) | 1. Protein precipitation with an organic solvent (e.g., acetonitrile). 2. Centrifugation to separate the supernatant. 3. Dilution of the supernatant. 4. Fortification with internal standards. | Efficient protein removal is crucial for accurate quantification.[2] |

| Solid Matrices (Soil, Sediment, Tissue) | 1. Homogenization of the sample. 2. Fortification with isotopically labeled standards. 3. Extraction with a basic solvent (e.g., methanolic ammonium hydroxide). 4. Sonication and shaking. 5. Centrifugation and collection of the supernatant. 6. Clean-up using SPE. | The extraction solvent and clean-up steps need to be optimized for each specific matrix to remove interfering substances. |

| Food Contact Materials | 1. Ultrasonic extraction with methanol. 2. For some materials, further clean-up with dispersive solid-phase extraction (d-SPE) using primary secondary amine (PSA). | Matrix effects can be significant and require careful evaluation and mitigation.[5] |

Experimental Protocol: LC-MS/MS for PFDA Quantification in Water (based on EPA Method 1633)

This protocol outlines a typical workflow for the quantitative analysis of PFDA in aqueous samples.

-

Sample Preparation (SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.

-

Load 250-500 mL of the water sample, fortified with isotopically labeled PFDA internal standard, onto the cartridge at a flow rate of approximately 5-10 mL/min.

-

Wash the cartridge with a suitable buffer to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen.

-

Elute the analytes with a small volume of ammoniated methanol.

-

Concentrate the eluate to a final volume of 1 mL.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 20 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute PFDA.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): 513.

-

Product Ions (m/z): Typically 469 and 219 for quantification and confirmation, respectively.

-

Collision Energy and other MS parameters: Optimized for the specific instrument.

-

-

-

Quality Control:

-

Analyze method blanks, laboratory control samples, and matrix spikes with each batch of samples.

-

Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.

-

Establish and verify limits of detection (LOD) and quantification (LOQ).

-

Toxicological Assessment of PFDA

The toxicological assessment of PFDA involves a combination of in vitro and in vivo studies to characterize its potential adverse effects on biological systems.

In Vitro Assessment

In vitro assays provide a rapid and cost-effective means to screen for PFDA's cytotoxic and mechanistic effects at the cellular level.

This protocol describes a common method for evaluating the effect of PFDA on cell viability.

-

Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 for hepatotoxicity, or a relevant cell line for the target organ of interest) in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

-

PFDA Exposure:

-

Prepare a range of PFDA concentrations in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of PFDA or the vehicle control.

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each PFDA concentration relative to the vehicle control.

-

Plot the cell viability against the PFDA concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

In Vivo Assessment